Cas no 82572-04-1 ((R)-1-(Naphthalen-1-yl)ethanamine hydrochloride)

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride structure
82572-04-1 structure
Product Name:(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
Numero CAS:82572-04-1
MF:C12H14ClN
MW:207.699262142181
MDL:MFCD07369798
CID:720563
PubChem ID:24884228
Update Time:2024-10-27

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • (R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
    • (1R)-1-naphthalen-1-ylethanamine,hydrochloride
    • (R)-(+)-1-(1-Naphthyl) ethylamine hydrochloride
    • (R)-(+)-alpha-(1-Naphthyl)ethylamine hydrochloride
    • 1-Naphthalenemethanamine,a-methyl-, hydrochloride (1:1), (aR)-
    • DL-alpha-Amino-epsilon-caprolactam hydrochloride
    • R-(+)-1-(1-NAPHTHYL)ETHYL AMINE HYDROCHLORIDE
    • (R)-(+)-1-(1-Naphthyl)ethylamine Hcl
    • CS-M1367
    • (1R)-1-naphthalen-1-ylethanamine;hydrochloride
    • N12093
    • (1R)-1-(1-Naphthyl)ethylamine Hydrochloride
    • (R)-1-(Naphthalen-1-yl)ethanamine HCl
    • AKOS016001488
    • (R)-1-(1-naphthyl)ethylamine hydrochloride
    • MFCD07369798
    • 82572-04-1
    • (R)-(+)-1,1-Naphthyl ethylamine HCI
    • (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride
    • SCHEMBL7597590
    • W-203875
    • (R)-1-(Naphthalen-1-yl)ethanaminehydrochloride
    • A864383
    • (R)-1-(naphthalen-1-yl)ethanaMine (Hydrochloride)
    • (R)-1-(1-Naphthyl)ethylamine HCl
    • (R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride, 97%
    • (1R)-1-(naphthalen-1-yl)ethan-1-amine hydrochloride
    • AMY37485
    • ZTNKTVBJMXQOBQ-SBSPUUFOSA-N
    • DTXSID30487446
    • CS-13883
    • 1-Naphthalenemethanamine, α-methyl-, hydrochloride, (R)- (ZCI)
    • 1-Naphthalenemethanamine, α-methyl-, hydrochloride, (αR)- (9CI)
    • (R)-1-(1-Naphthyl)ethylammonium chloride
    • (1R)-1-(NAPHTHALEN-1-YL)ETHANAMINE HYDROCHLORIDE
    • MDL: MFCD07369798
    • Inchi: 1S/C12H13N.ClH/c1-9(13)11-8-4-6-10-5-2-3-7-12(10)11;/h2-9H,13H2,1H3;1H/t9-;/m1./s1
    • Chiave InChI: ZTNKTVBJMXQOBQ-SBSPUUFOSA-N
    • Sorrisi: [C@@H](C1C=CC=C2C=CC=CC=12)(N)C.Cl

Proprietà calcolate

  • Massa esatta: 207.08100
  • Massa monoisotopica: 207.0814771g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 1
  • Complessità: 167
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26Ų

Proprietà sperimentali

  • Punto di fusione: 253-257 °C (lit.)
  • Punto di ebollizione: 333.9°C at 760 mmHg
  • Punto di infiammabilità: 155.7°C
  • PSA: 26.02000
  • LogP: 4.36180
  • Attività ottica: [α]/D −5.2±2°, c = 1 in methanol

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Informazioni sulla sicurezza

  • Simbolo: GHS07 GHS09
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H302-H315-H319-H335-H400
  • Dichiarazione di avvertimento: P261-P273-P305+P351+P338
  • Numero di trasporto dei materiali pericolosi:UN 3077 9 / PGIII
  • WGK Germania:2
  • Codice categoria di pericolo: 22-36/37/38-50
  • Istruzioni di sicurezza: 26-60-61
  • Identificazione dei materiali pericolosi: Xn N
  • Frasi di rischio:R22; R36/37/38; R50
  • Condizioni di conservazione:Store at recommended temperature

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Dati doganali

  • CODICE SA:2921499090
  • Dati doganali:

    Codice doganale cinese:

    2921499090

    Panoramica:

    2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
046445-250mg
R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride
82572-04-1 95%
250mg
£15.00 2021-07-01
Fluorochem
046445-1g
R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride
82572-04-1 95%
1g
£35.00 2021-07-01
Fluorochem
046445-5g
R)-(+)-1-(1-Naphthyl)ethylamine hydrochloride
82572-04-1 95%
5g
£97.00 2021-07-01
abcr
AB543777-250 mg
(R)-1-(Naphthalen-1-yl)ethanamine HCl; .
82572-04-1
250mg
€90.80 2023-05-18
abcr
AB543777-1 g
(R)-1-(Naphthalen-1-yl)ethanamine HCl; .
82572-04-1
1g
€128.10 2023-05-18
abcr
AB543777-5 g
(R)-1-(Naphthalen-1-yl)ethanamine HCl; .
82572-04-1
5g
€244.30 2023-05-18
abcr
AB543777-10 g
(R)-1-(Naphthalen-1-yl)ethanamine HCl; .
82572-04-1
10g
€393.30 2023-05-18
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36730-25g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1
25g
¥1326.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36730-5g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1
5g
¥836.0 2021-09-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
R36730-1g
(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride
82572-04-1
1g
¥216.0 2021-09-08

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Ammonia Solvents: Toluene ,  Water ;  rt
1.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Ethyl acetate ;  pH 3 - 4, rt; rt → 10 °C; 40 - 50 min, 10 - 15 °C
Riferimento
Efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for cinacalcet
Mathad, Vijayavitthal T.; et al, Synthetic Communications, 2011, 41(3), 341-346

Metodo di produzione 2

Condizioni di reazione
1.1 Reagents: Magnesium Solvents: Methanol ;  rt
1.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 10 min, rt
1.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Riferimento
Enantioconvergent Cu-Catalyzed Radical C-N Coupling of Racemic Secondary Alkyl Halides to Access α-Chiral Primary Amines
Zhang, Yu-Feng; et al, Journal of the American Chemical Society, 2021, 143(37), 15413-15419

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Triethylamine
2.1 Reagents: Lithium aluminum hydride Catalysts: Quinine
3.1 Reagents: Hydrochloric acid
Riferimento
A study of the synthesis of optically active amines from prochiral N-phosphinylimines
Krzyzanowska, B.; et al, Synthesis, 1982, (4), 270-3

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  pH 6.0 - 6.5, 25 - 35 °C; 2 - 3 h, rt
1.2 Reagents: Water ;  3 - 4 h, 25 - 35 °C
2.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ,  Water ;  3 - 4 h, 3.5 - 4.0 kg/cm2, 58 - 62 °C
2.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  15 - 20 min, pH 1 - 2, rt
2.3 Reagents: Ammonia Solvents: Water ;  pH 10 - 11
2.4 Solvents: Ethanol ;  10 min; 45 min, 60 - 65 °C; 65 °C → 25 °C; 2 - 3 h, 25 - 35 °C
3.1 Reagents: Ammonia Solvents: Toluene ,  Water ;  rt
3.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Ethyl acetate ;  pH 3 - 4, rt; rt → 10 °C; 40 - 50 min, 10 - 15 °C
Riferimento
Efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for cinacalcet
Mathad, Vijayavitthal T.; et al, Synthetic Communications, 2011, 41(3), 341-346

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Hydrochloric acid
Riferimento
A study of the synthesis of optically active amines from prochiral N-phosphinylimines
Krzyzanowska, B.; et al, Synthesis, 1982, (4), 270-3

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Hydrogen ,  Ammonia Catalysts: Nickel Solvents: Methanol ,  Water ;  3 - 4 h, 3.5 - 4.0 kg/cm2, 58 - 62 °C
1.2 Reagents: Hydrochloric acid Solvents: Dichloromethane ,  Water ;  15 - 20 min, pH 1 - 2, rt
1.3 Reagents: Ammonia Solvents: Water ;  pH 10 - 11
1.4 Solvents: Ethanol ;  10 min; 45 min, 60 - 65 °C; 65 °C → 25 °C; 2 - 3 h, 25 - 35 °C
2.1 Reagents: Ammonia Solvents: Toluene ,  Water ;  rt
2.2 Reagents: Hydrochloric acid Solvents: Isopropanol ,  Ethyl acetate ;  pH 3 - 4, rt; rt → 10 °C; 40 - 50 min, 10 - 15 °C
Riferimento
Efficient synthesis and practical resolution of 1-(naphthalen-1-yl)ethanamine, a key intermediate for cinacalcet
Mathad, Vijayavitthal T.; et al, Synthetic Communications, 2011, 41(3), 341-346

Metodo di produzione 7

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: (2-Thiophenecarboxylato-κO2,κS1)copper ,  2-[Bis[3,3′′,5,5′′-tetrakis(1,1-dimethylethyl)[1,1′:3′,1′′-terphenyl]-5′-yl]phos… Solvents: Diethyl ether ;  72 h, rt
2.1 Reagents: Magnesium Solvents: Methanol ;  rt
2.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 10 min, rt
2.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Riferimento
Enantioconvergent Cu-Catalyzed Radical C-N Coupling of Racemic Secondary Alkyl Halides to Access α-Chiral Primary Amines
Zhang, Yu-Feng; et al, Journal of the American Chemical Society, 2021, 143(37), 15413-15419

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Lithium aluminum hydride Catalysts: Quinine
2.1 Reagents: Hydrochloric acid
Riferimento
A study of the synthesis of optically active amines from prochiral N-phosphinylimines
Krzyzanowska, B.; et al, Synthesis, 1982, (4), 270-3

Metodo di produzione 9

Condizioni di reazione
1.1 Reagents: Ammonium carbamate ,  Iodobenzene diacetate Solvents: Methanol ;  0 °C → rt; overnight, rt
2.1 Reagents: Cesium carbonate Catalysts: (2-Thiophenecarboxylato-κO2,κS1)copper ,  2-[Bis[3,3′′,5,5′′-tetrakis(1,1-dimethylethyl)[1,1′:3′,1′′-terphenyl]-5′-yl]phos… Solvents: Diethyl ether ;  72 h, rt
3.1 Reagents: Magnesium Solvents: Methanol ;  rt
3.2 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane ;  0 °C; 10 min, rt
3.3 Reagents: Sodium carbonate Solvents: Water ;  rt
Riferimento
Enantioconvergent Cu-Catalyzed Radical C-N Coupling of Racemic Secondary Alkyl Halides to Access α-Chiral Primary Amines
Zhang, Yu-Feng; et al, Journal of the American Chemical Society, 2021, 143(37), 15413-15419

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: N-Butyl-N-[(4S,14S)-4,14-dimethyl-3,6,9,12,15-pentaoxa-21-azabicyclo[15.3.1]hene… (reaction product with silica gel)
Riferimento
Preparation of pyridino-crown ether-based new chiral stationary phases and preliminary studies on their enantiomer separating ability for chiral protonated primary aralkylamines
Kupai, Jozsef; et al, Tetrahedron: Asymmetry, 2012, 23(6-7), 415-427

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Raw materials

(R)-1-(Naphthalen-1-yl)ethanamine hydrochloride Preparation Products

Fornitori consigliati
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
PRIBOLAB PTE.LTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
PRIBOLAB PTE.LTD
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD